Molecular Weight Reduction vs. SARS-CoV-2 NSP3 Macrodomain Ligand RFU Improves Ligand Efficiency Potential
The target compound (MW 299.32 Da) is 12.3% lighter than the crystallographically validated NSP3 macrodomain ligand RFU (3-[(3R)-1-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one, MW 341.34 Da) [1]. While no direct binding data exist for the target compound, the lower molecular weight—achieved by replacing the 7-fluoro-pyrimido[4,5-b]indole system of RFU with a simpler 1H-indole-5-carbonyl group—reduces heavy atom count from 25 to 22, theoretically improving ligand efficiency if binding affinity can be retained [1]. The absence of a fluorine atom also eliminates potential oxidative defluorination liabilities.
| Evidence Dimension | Molecular weight (heavy atom count) |
|---|---|
| Target Compound Data | MW 299.32 Da (22 heavy atoms); C₁₆H₁₇N₃O₃ |
| Comparator Or Baseline | RFU (PDB ligand): MW 341.34 Da (25 heavy atoms); C₁₇H₁₆FN₅O₂ |
| Quantified Difference | MW difference = −42.02 Da (−12.3%); 3 fewer heavy atoms; absence of F and pyrimidine N |
| Conditions | Structural comparison based on reported molecular formulas; no experimental binding data available for target compound |
Why This Matters
A 12.3% lower molecular weight offers a starting point for ligand-efficiency-driven optimization, provided binding affinity is subsequently demonstrated.
- [1] RCSB Protein Data Bank. RFU Ligand Summary: 3-[(3R)-1-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one. PDB ID: 5SRS. Available at: https://www.rcsb.org/ligand/RFU (accessed 2026-05-04). View Source
